![molecular formula C12H17ClN4S B13844430 6-Ethyl-4-(1-piperazinyl)thieno[2,3-d]pyrimidine Hydrochloride](/img/structure/B13844430.png)
6-Ethyl-4-(1-piperazinyl)thieno[2,3-d]pyrimidine Hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Ethyl-4-(1-piperazinyl)thieno[2,3-d]pyrimidine Hydrochloride is a heterocyclic compound that belongs to the thienopyrimidine class. This compound is known for its significant biological activities and is used in various scientific research applications, particularly in the field of medicinal chemistry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethyl-4-(1-piperazinyl)thieno[2,3-d]pyrimidine Hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of ethyl thieno[2,3-d]pyrimidine with piperazine in the presence of a suitable catalyst . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may include steps such as purification through recrystallization or chromatography to ensure the compound meets the required standards for research and application .
化学反应分析
Types of Reactions
6-Ethyl-4-(1-piperazinyl)thieno[2,3-d]pyrimidine Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed to remove oxygen or introduce hydrogen atoms.
Substitution: This compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse range of products .
科学研究应用
6-Ethyl-4-(1-piperazinyl)thieno[2,3-d]pyrimidine Hydrochloride has several scientific research applications, including:
Medicinal Chemistry: It is used in the development of new therapeutic agents due to its biological activity.
Cancer Research: This compound is studied for its potential anticancer properties and its ability to inhibit specific molecular targets involved in cancer progression.
Biological Studies: It is used in various biological assays to study its effects on different cellular pathways and mechanisms.
作用机制
The mechanism of action of 6-Ethyl-4-(1-piperazinyl)thieno[2,3-d]pyrimidine Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can inhibit or modulate the activity of these targets, leading to the desired biological effects. For example, it may inhibit protein kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .
相似化合物的比较
Similar Compounds
4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine: Another thienopyrimidine derivative with similar biological activities.
Thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidine: Known for its anti-inflammatory properties.
Uniqueness
6-Ethyl-4-(1-piperazinyl)thieno[2,3-d]pyrimidine Hydrochloride is unique due to its specific structural features and the presence of the piperazine moiety, which enhances its biological activity and makes it a valuable compound for research and therapeutic development .
属性
分子式 |
C12H17ClN4S |
|---|---|
分子量 |
284.81 g/mol |
IUPAC 名称 |
6-ethyl-4-piperazin-1-ylthieno[2,3-d]pyrimidine;hydrochloride |
InChI |
InChI=1S/C12H16N4S.ClH/c1-2-9-7-10-11(14-8-15-12(10)17-9)16-5-3-13-4-6-16;/h7-8,13H,2-6H2,1H3;1H |
InChI 键 |
YZFNUEMZONDOSP-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC2=C(N=CN=C2S1)N3CCNCC3.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


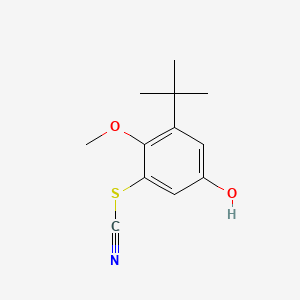
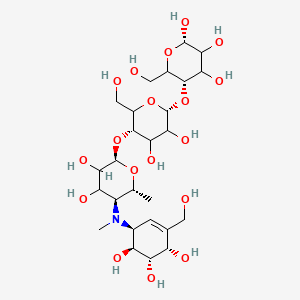

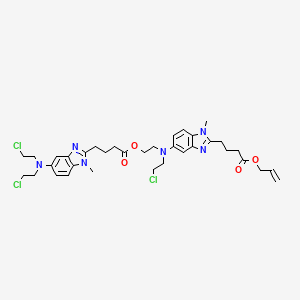
![5-(1-methyl-1H-indazol-5-yl)-[1,2,4]triazolo[1,5-a]pyrazin-2-ylamine](/img/structure/B13844370.png)


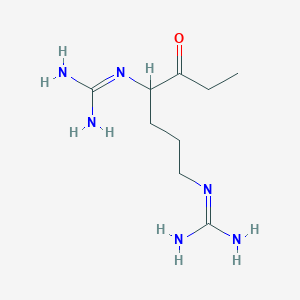
![4-[2-(4-Methoxyphenyl)ethoxy]benzaldehyde](/img/structure/B13844387.png)
![tert-butyl (E)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-5-hydroxy-3-oxohept-6-enoate](/img/structure/B13844388.png)

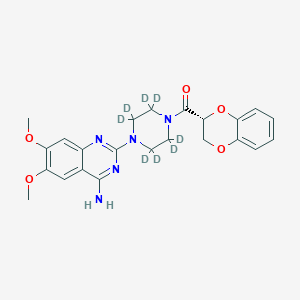

![7,7-Dimethyl-2-oxo-bicyclo[2.2.1]heptane-1-methanesulfonyl Chloride; 2-Oxo-10-bornanesulfonyl Chloride](/img/structure/B13844428.png)
